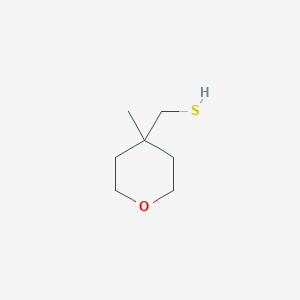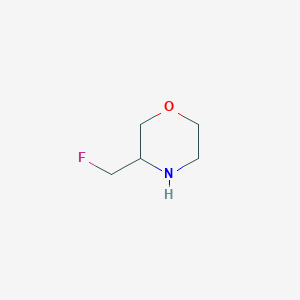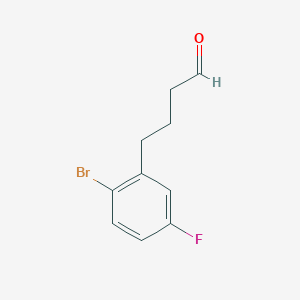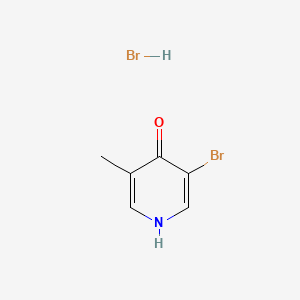
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide is a chemical compound with the molecular formula C6H7Br2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide typically involves the bromination of 5-methyl-1,4-dihydropyridin-4-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form 3-bromo-5-methyl-1,4-dihydropyridine.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways. This makes it a valuable tool in studying biochemical processes and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: This compound is similar in structure but has a different substitution pattern on the pyridine ring.
3-Bromo-5-methylpyridin-4-amine: Another similar compound with an amino group instead of a carbonyl group.
Uniqueness
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. This combination of features makes it particularly useful in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H7Br2NO |
|---|---|
Molekulargewicht |
268.93 g/mol |
IUPAC-Name |
3-bromo-5-methyl-1H-pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C6H6BrNO.BrH/c1-4-2-8-3-5(7)6(4)9;/h2-3H,1H3,(H,8,9);1H |
InChI-Schlüssel |
PNXJAXUZJUINFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC=C(C1=O)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


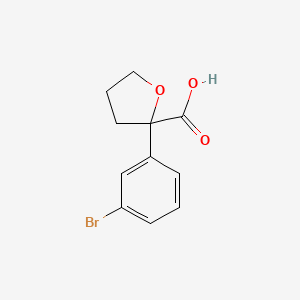

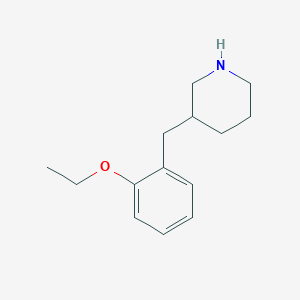
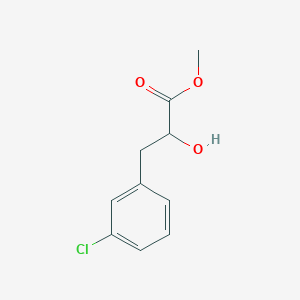

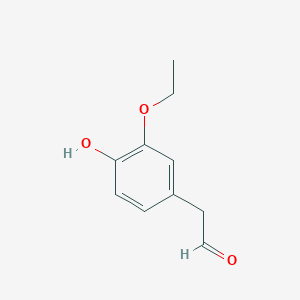

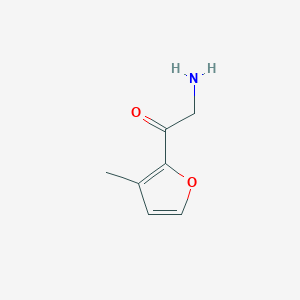

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)

